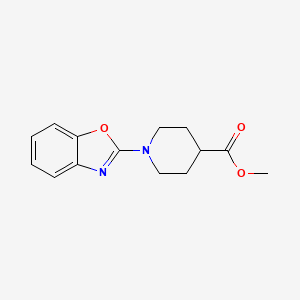

Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate

Overview

Description

“Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1090401-36-7 . It has a molecular weight of 260.29 and is typically available in powder form .

Molecular Structure Analysis

The compound consists of a benzoxazolone ring system and a piperidine ring . The InChI Code for this compound is 1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The exact boiling point and other physical properties are not available in the searched resources.Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazole Derivatives

Microwave-assisted synthesis has emerged as a pivotal technique in the development of benzoxazole derivatives, including Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate. This method offers a rapid, efficient route for creating a variety of benzoxazole compounds by condensing 2-aminophenol derivatives with carboxylic acids, aldehydes, and other substrates. The technique facilitates diverse chemical modifications, enhancing the pharmacological and material science applications of benzoxazole derivatives. This innovative approach not only accelerates the synthesis process but also contributes to the discovery of compounds with significant biological activities, highlighting its crucial role in medicinal chemistry research (Özil & Menteşe, 2020).

Benzoxazole Derivatives as DNA Minor Groove Binders

Benzoxazole derivatives have been identified as potent DNA minor groove binders, exemplified by synthetic dyes like Hoechst 33258. These compounds exhibit strong affinity for AT-rich sequences in the DNA minor groove, offering a scaffold for designing drugs with enhanced specificity and efficacy. The ability of benzoxazole derivatives to serve as fluorescent DNA stains and potential radioprotectors and topoisomerase inhibitors underscores their versatility and significance in biomedical research, providing valuable insights for rational drug design and molecular biology studies (Issar & Kakkar, 2013).

Xylan Derivatives and Material Science Applications

The chemical modification of xylan into xylan esters and ethers introduces functional groups that significantly alter the material's properties, making it suitable for various industrial applications. These modifications can lead to the development of new biopolymers with specific, desirable characteristics, such as enhanced solubility or altered mechanical properties. This opens up new avenues in material science for using xylan derivatives in drug delivery systems, antimicrobial agents, and as additives in paper and other materials, demonstrating the broad potential of benzoxazole derivatives in creating innovative materials (Petzold-Welcke et al., 2014).

properties

IUPAC Name |

methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVWAQMMNDHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

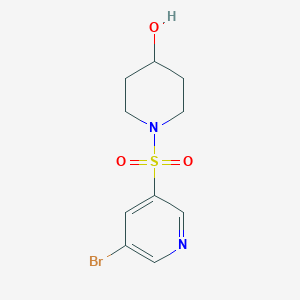

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;trihydrate](/img/structure/B3363933.png)

![10-Benzyl-8-oxa-3,10-diaza-bicyclo[4.3.1]decane](/img/structure/B3363956.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B3363984.png)